Computational DHFR Binding Affinity: Scaffold Docking Scores vs. 6-Aryl Analogs
In a molecular docking study against human (2W3A) and Staphylococcus aureus (2W9H) DHFR, the 6‑thiophenyl analog 2‑ethylsulfanyl‑6‑(thiophen‑2‑yl)‑3,4‑dihydro‑4‑oxopyrimidine‑5‑carbonitrile and the 6‑phenyl analog both exhibited favorable Glide XP docking scores, with the thiophenyl derivative showing enhanced binding due to additional chalcogen contacts . The unsubstituted parent scaffold is predicted to retain the core binding mode mediated by N–H⋯O hydrogen bonds and nitrile interactions, but without steric penalties from the 6‑aryl group .
| Evidence Dimension | Predicted DHFR binding affinity (Glide XP docking score) and binding mode |
|---|---|
| Target Compound Data | Not directly calculated; inferred to maintain core N–H⋯O and nitrile interactions without 6-aryl steric hindrance |
| Comparator Or Baseline | 6‑thiophenyl analog (compound 1): favorable docking score; 6‑phenyl analog (compound 2): comparable score; both display inhibitory potential against human and S. aureus DHFR |
| Quantified Difference | No quantitative score available for target; qualitative inference of retained core binding with potentially reduced steric clash |
| Conditions | In silico Glide XP docking using PDB IDs 2W3A (human DHFR) and 2W9H (S. aureus DHFR); trimethoprim as control |
Why This Matters
This class‑level inference suggests the parent scaffold can serve as a minimalist starting point for fragment‑based DHFR inhibitor design, avoiding synthetic complexity of 6‑aryl analogs.
- [1] Al-Wahaibi LH, Chakraborty K, Al-Shaalan NH, et al. Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study. RSC Adv. 2020;10:36806-36817. doi:10.1039/D0RA07215J View Source
